molecular formula C12H11FN2O3 B8380912 Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8380912
M. Wt: 250.23 g/mol
InChI Key: XIILTLKJLHIGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037921B2

Procedure details

Dissolve 3-fluoropyridine-2-carboxaldehyde oxime (2.55 g, 0.018 mol) in N,N-dimethylformamide (20 mL). Add N-chlorosuccinimide (2.71 g, 0.02 mol) in small portions and stir for 6 h at ambient temperature. Pour into water and extracte with ethyl acetate. Wash the combined extracts with water and dry over sodium sulfate. Concentrate in vacuo to give crude product. Use without further purification. MS(FD): M+ 174.0, 175.9 m/z. Combine this material with ethyl-2-butynoate (5.30 mL, 0.046 mol) in diethyl ether (200 mL) under a nitrogen atmosphere. Add triethylamine (3.29 mL, 0.024 mol) in a dropwise manner and stir over a weekend at ambient temperature. Quench the mixture with water and extract with ethyl acetate. Dry the combined extracts over sodium sulfate and concentrate. Elute over silica gel with methanol/dichloromethane to give the desired isoxazole (0.52 g, 11%). ES(ES): (M+1)+ 251.0, 252.0 m/z.
Name
3-fluoropyridine-2-carboxaldehyde oxime
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
3.29 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
11%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH:8]=[N:9][OH:10])=[N:4][CH:5]=[CH:6][CH:7]=1.ClN1C(=O)CCC1=O.[CH2:19]([O:21][C:22](=[O:26])[C:23]#[C:24][CH3:25])[CH3:20].C(N(CC)CC)C>CN(C)C=O.C(OCC)C.C(OCC)(=O)C.O>[CH2:19]([O:21][C:22]([C:23]1[C:8]([C:3]2[C:2]([F:1])=[CH:7][CH:6]=[CH:5][N:4]=2)=[N:9][O:10][C:24]=1[CH3:25])=[O:26])[CH3:20]

Inputs

Step One
Name
3-fluoropyridine-2-carboxaldehyde oxime
Quantity
2.55 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C=NO
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)OC(C#CC)=O
Step Four
Name
Quantity
3.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the combined extracts with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Use without further purification
CUSTOM
Type
CUSTOM
Details
Quench the mixture with water
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Elute over silica gel with methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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